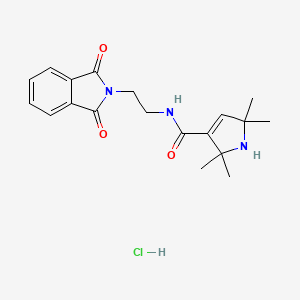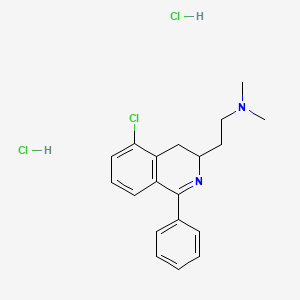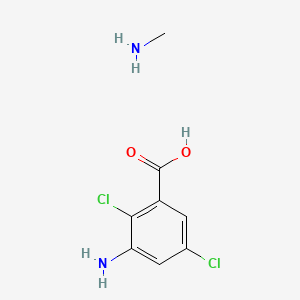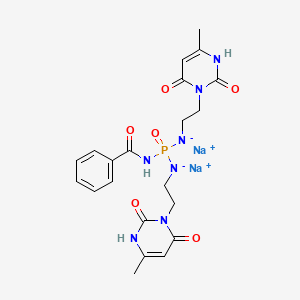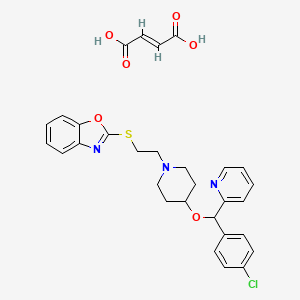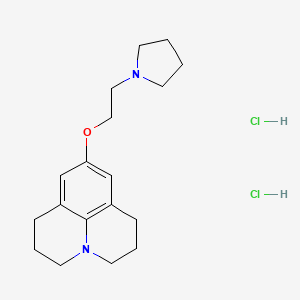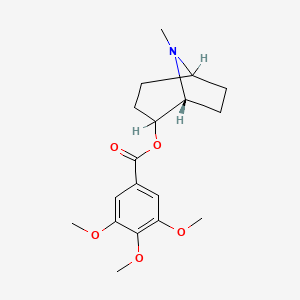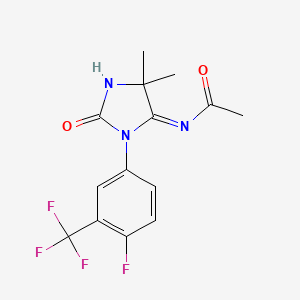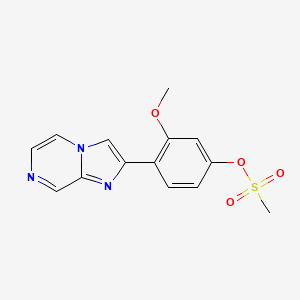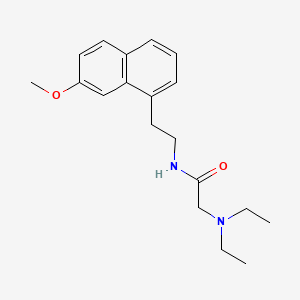
copper;2,6-dichloropyridine;hydron;tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;2,6-dichloropyridine;hydron;tetrachloride is a complex compound that combines copper ions with 2,6-dichloropyridine and tetrachloride ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper;2,6-dichloropyridine;hydron;tetrachloride typically involves the reaction of copper chloride with 2,6-dichloropyridine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors where copper chloride and 2,6-dichloropyridine are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Copper;2,6-dichloropyridine;hydron;tetrachloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: Reduction reactions can convert the copper ions to lower oxidation states.
Substitution: The 2,6-dichloropyridine ligand can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation states of copper, while substitution reactions may produce new copper complexes with different ligands.
Applications De Recherche Scientifique
Copper;2,6-dichloropyridine;hydron;tetrachloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and substitution reactions.
Biology: The compound has been studied for its potential antiproliferative activity against certain cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of other complex compounds and materials with specific properties.
Mécanisme D'action
The mechanism of action of copper;2,6-dichloropyridine;hydron;tetrachloride involves its interaction with molecular targets and pathways. The copper ions can participate in redox reactions, influencing various biochemical processes. The 2,6-dichloropyridine ligand can interact with specific enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloropyridine: A precursor used in the synthesis of the complex.
Copper(II) chloride: Another copper complex with different ligands.
Pentachloropyridine: A perhalogenated compound with broad applications in organic synthesis.
Uniqueness
Copper;2,6-dichloropyridine;hydron;tetrachloride is unique due to its specific combination of copper ions and 2,6-dichloropyridine, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in scientific research.
Propriétés
Numéro CAS |
118963-01-2 |
|---|---|
Formule moléculaire |
C10H8Cl8CuN2 |
Poids moléculaire |
503.3 g/mol |
Nom IUPAC |
copper;2,6-dichloropyridine;hydron;tetrachloride |
InChI |
InChI=1S/2C5H3Cl2N.4ClH.Cu/c2*6-4-2-1-3-5(7)8-4;;;;;/h2*1-3H;4*1H;/q;;;;;;+2/p-2 |
Clé InChI |
MVOODFBEHQLOCV-UHFFFAOYSA-L |
SMILES canonique |
[H+].[H+].C1=CC(=NC(=C1)Cl)Cl.C1=CC(=NC(=C1)Cl)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


